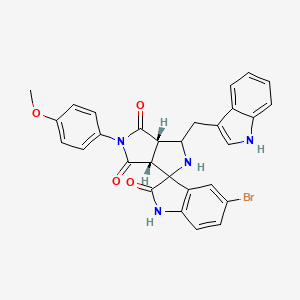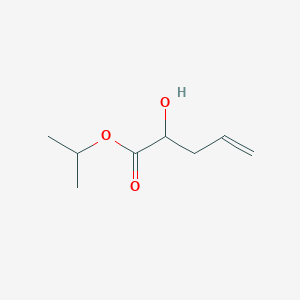
C30H26FN3O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C30H26FN3O5 is a complex organic molecule This compound is characterized by its unique structure, which includes a fluorine atom, multiple aromatic rings, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C30H26FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. Common synthetic routes may include:
Aromatic Substitution Reactions: These reactions are used to introduce substituents onto aromatic rings.
Condensation Reactions: These reactions help in forming larger molecules by combining smaller ones.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the molecule.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts may also be used to increase the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
C30H26FN3O5: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can convert functional groups to different states.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C30H26FN3O5: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Mécanisme D'action
The mechanism of action of C30H26FN3O5 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
C30H26FN3O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with aromatic rings and functional groups such as fluorine, hydroxyl, or amino groups.
Uniqueness: The presence of specific functional groups and the overall molecular structure can give unique properties, such as higher reactivity or specific biological activity.
Propriétés
Formule moléculaire |
C30H26FN3O5 |
|---|---|
Poids moléculaire |
527.5 g/mol |
InChI |
InChI=1S/C30H26FN3O5/c1-38-23-12-9-16(14-24(23)39-2)26(35)25-22-8-5-13-34(22)30(19-15-17(31)10-11-21(19)33-28(30)37)29(25)18-6-3-4-7-20(18)32-27(29)36/h3-4,6-7,9-12,14-15,22,25H,5,8,13H2,1-2H3,(H,32,36)(H,33,37)/t22-,25-,29+,30+/m0/s1 |
Clé InChI |
LBTVKRBOIFBQGZ-RRWMQESRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


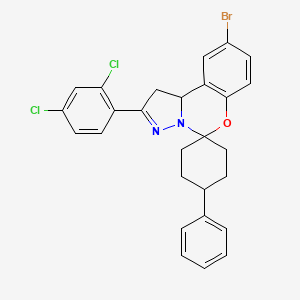
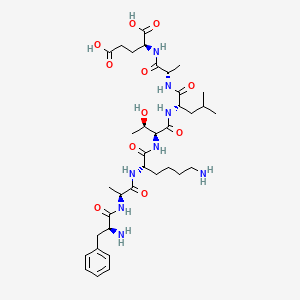
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
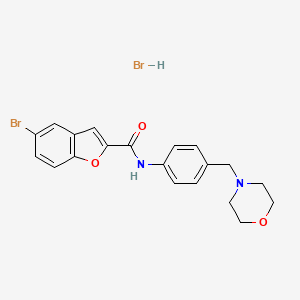
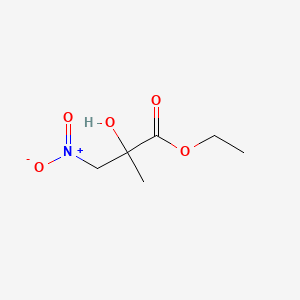
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)

![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
